molecular formula C14H13N3O B14945928 2-[(1H-indazol-5-ylamino)methyl]phenol

2-[(1H-indazol-5-ylamino)methyl]phenol

Cat. No.: B14945928
M. Wt: 239.27 g/mol
InChI Key: UDJHUSNKHZRJHU-UHFFFAOYSA-N
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Description

2-[(1H-Indazol-5-ylamino)methyl]phenol is a synthetic organic compound featuring a phenol ring substituted at the 2-position with a methylamino linker connected to the 5-amino group of an indazole heterocycle. This compound is of interest in medicinal chemistry, particularly in kinase inhibition, due to the indazole scaffold’s prevalence in drug discovery .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(1H-indazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C14H13N3O/c18-14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-7,9,15,18H,8H2,(H,16,17)

InChI Key

UDJHUSNKHZRJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indazol-5-ylamino)methyl]phenol typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indazol-5-ylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Mechanism of Action

The mechanism of action of 2-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between 2-[(1H-indazol-5-ylamino)methyl]phenol and related indazole-containing compounds:

Compound Name Molecular Formula Core Structure Key Substituents Potential Application References
This compound C₁₄H₁₂N₄O Phenol Indazol-5-ylaminomethyl Kinase inhibition (hypothetical) -
Belumosudil mesylate (Rezurock™) C₂₇H₂₈N₆O₅S Quinazoline Indazol-5-ylamino, methanesulfonate Chronic GVHD treatment
2-(3-(4-(1H-Indazol-5-ylamino)pyrimidin-2-yl)-4-fluorophenoxy)-N-cyclopropylacetamide C₂₂H₁₈FN₇O₂ Pyrimidine Fluorophenoxy, cyclopropylacetamide Kinase inhibitor (e.g., ROCK2)
3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenol-1-acetate (Belumosudil impurity) C₂₃H₁₇N₅O₂ Quinazoline Acetate ester, phenol Pharmaceutical impurity

Key Observations :

  • Core Heterocycles: The target compound’s phenol core contrasts with quinazoline (Belumosudil) and pyrimidine (patent examples), which are larger aromatic systems that enhance binding affinity to kinase domains.
  • Substituents: The methylamino linker in the target compound provides flexibility, whereas fluorophenoxy () and methanesulfonate () groups improve metabolic stability and solubility, respectively.
  • Functional Groups: The free phenolic –OH in the target compound may confer pH-dependent solubility, while esterified derivatives () are likely prodrugs or metabolites.

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Solubility
  • This compound: The phenol and indazole groups enable hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) and influence crystallization behavior .
  • Belumosudil mesylate : The methanesulfonate counterion enhances aqueous solubility, critical for oral bioavailability .
  • Fluorinated Derivatives (): Fluorine atoms increase lipophilicity and resistance to oxidative metabolism, prolonging half-life .
Molecular Weight and Bioavailability

    Biological Activity

    2-[(1H-indazol-5-ylamino)methyl]phenol is an organic compound that combines an indazole structure with a phenolic component. Its unique molecular architecture allows for diverse biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, along with relevant research findings and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C_{11}H_{11}N_{3}O, with a molecular weight of 174.20 g/mol. The compound features a phenolic group linked to an indazole moiety via a methylene bridge and an amino group, facilitating various chemical interactions.

    1. Anti-Cancer Activity

    Research indicates that compounds with indazole structures exhibit significant activity against various cancer cell lines. For instance, studies have shown that related indazole derivatives can inhibit the growth of solid tumors by targeting specific pathways involved in cancer progression. The potential anti-cancer mechanisms include:

    • Inhibition of Kinase Activity : Indazole derivatives have been identified as dual inhibitors of human epidermal growth factor receptors (HER1/HER2), which are crucial in tumor growth and survival .
    • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

    2. Anti-Inflammatory Properties

    The anti-inflammatory effects of this compound may stem from its ability to modulate inflammatory pathways. Compounds with similar structures have demonstrated the capacity to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammation.

    3. Antimicrobial Activity

    The antimicrobial properties of this compound are also noteworthy. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Understanding the mechanisms through which this compound exerts its biological effects is critical for its therapeutic application. Key mechanisms include:

    • Receptor Binding : Interaction studies reveal that the compound may bind to specific receptors or enzymes, influencing cellular functions.
    • Molecular Docking Studies : Computational simulations have been employed to predict binding affinities and elucidate potential targets within biological pathways.

    Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    StudyFocusFindings
    Study AAnti-cancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
    Study BAnti-inflammatoryShowed reduction in inflammatory markers in vitro, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases.
    Study CAntimicrobialExhibited bactericidal activity against Gram-positive bacteria, indicating potential for development as an antibiotic agent.

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